molecular formula C12H12N2 B13312990 4-Methyl-3-(pyridin-4-YL)aniline

4-Methyl-3-(pyridin-4-YL)aniline

Cat. No.: B13312990
M. Wt: 184.24 g/mol
InChI Key: OSGQHCNGOBVPLC-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-4-YL)aniline is an organic compound that belongs to the class of aniline derivatives It consists of a methyl group attached to the fourth position of the benzene ring and a pyridin-4-yl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound under mild conditions . Another method involves the direct amination of 4-methyl-3-nitropyridine followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-4-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

4-Methyl-3-(pyridin-4-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-4-YL)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)aniline: Similar structure but lacks the methyl group.

    3-(Pyridin-4-yl)aniline: Similar structure but with different positioning of the pyridinyl group.

    4-Methyl-2-(pyridin-4-yl)aniline: Similar structure but with different positioning of the methyl group.

Uniqueness

4-Methyl-3-(pyridin-4-YL)aniline is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological systems .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-3-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3

InChI Key

OSGQHCNGOBVPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=NC=C2

Origin of Product

United States

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